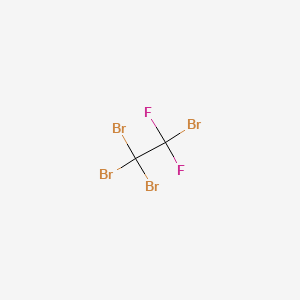
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is a halogenated hydrocarbon with the molecular formula C₂H₂Br₄F₂. This compound is characterized by the presence of four bromine atoms and two fluorine atoms attached to an ethane backbone. It is a member of the broader class of organohalogen compounds, which are known for their diverse applications in various fields, including industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- typically involves the halogenation of ethane derivatives. One common method is the bromination of 1,1,1,2-tetrafluoroethane using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of bromine atoms to the ethane backbone.
Industrial Production Methods
Industrial production of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, elimination of halogen atoms can occur, leading to the formation of alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield ethane derivatives with different halogen atoms, while reduction reactions can produce partially dehalogenated compounds.
Aplicaciones Científicas De Investigación
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- has several applications in scientific research:
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research into the pharmacological properties of halogenated compounds often includes Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- as a model compound.
Industry: It is utilized in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways involved depend on the context of its use, such as in synthetic chemistry or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-: Similar in structure but with chlorine atoms instead of bromine.
Ethane, 1,1,2,2-tetrabromo-: Lacks the fluorine atoms present in Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-.
Ethane, 1,1,1-trichloro-2,2-difluoro-: Contains three chlorine atoms and two fluorine atoms.
Uniqueness
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. This combination allows for unique reactivity patterns and applications that are not observed in similar compounds with different halogen substitutions.
Propiedades
Número CAS |
3470-67-5 |
|---|---|
Fórmula molecular |
C2Br4F2 |
Peso molecular |
381.63 g/mol |
Nombre IUPAC |
1,1,1,2-tetrabromo-2,2-difluoroethane |
InChI |
InChI=1S/C2Br4F2/c3-1(4,5)2(6,7)8 |
Clave InChI |
HEYVBXDVCOLMEZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(Br)(Br)Br)(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


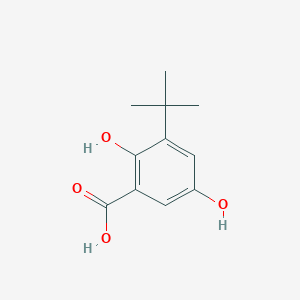

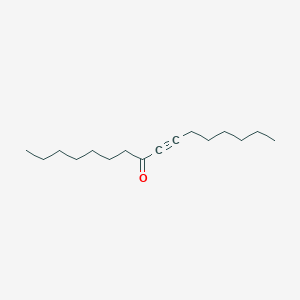
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)

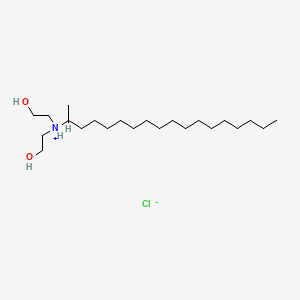
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)

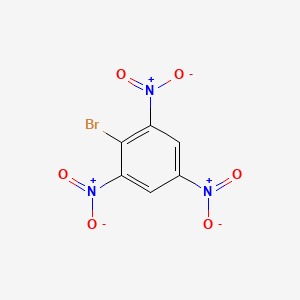
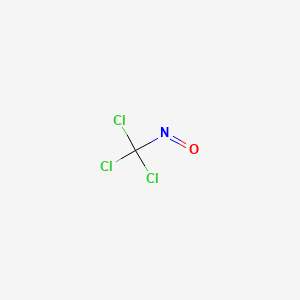
![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
